2-(Methylamino)-5-nitropyridine-3-carbonitrile 2-(Methylamino)-5-nitropyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 31309-10-1
VCID: VC2829258
InChI: InChI=1S/C7H6N4O2/c1-9-7-5(3-8)2-6(4-10-7)11(12)13/h2,4H,1H3,(H,9,10)
SMILES: CNC1=C(C=C(C=N1)[N+](=O)[O-])C#N
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol

2-(Methylamino)-5-nitropyridine-3-carbonitrile

CAS No.: 31309-10-1

Cat. No.: VC2829258

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylamino)-5-nitropyridine-3-carbonitrile - 31309-10-1

Specification

CAS No. 31309-10-1
Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
IUPAC Name 2-(methylamino)-5-nitropyridine-3-carbonitrile
Standard InChI InChI=1S/C7H6N4O2/c1-9-7-5(3-8)2-6(4-10-7)11(12)13/h2,4H,1H3,(H,9,10)
Standard InChI Key IXKHCFPGHWVDES-UHFFFAOYSA-N
SMILES CNC1=C(C=C(C=N1)[N+](=O)[O-])C#N
Canonical SMILES CNC1=C(C=C(C=N1)[N+](=O)[O-])C#N

Introduction

2-(Methylamino)-5-nitropyridine-3-carbonitrile is a chemical compound belonging to the class of nitropyridines. It features a pyridine ring substituted with a methylamino group at the second position, a nitro group at the fifth position, and a cyano group at the third position. This unique structure imparts various chemical properties and potential applications in scientific research, particularly in medicinal chemistry and agrochemical development.

Synthesis of 2-(Methylamino)-5-nitropyridine-3-carbonitrile

The synthesis of 2-(Methylamino)-5-nitropyridine-3-carbonitrile typically involves several key steps, including nitration and cyanation reactions. The reaction conditions are crucial for optimizing yield and purity. For instance, controlling temperature during nitration is essential to prevent over-nitration or decomposition of intermediates. Typical yields reported range from moderate to high depending on the specific conditions employed.

Characterization Techniques

Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize the properties of 2-(Methylamino)-5-nitropyridine-3-carbonitrile further.

Comparison with Other Nitropyridine Derivatives

Nitropyridine derivatives have been utilized in various synthetic applications, including the formation of novel bis- and tris-heterocyclic compounds and the development of new synthetic routes to fused heterocycles . For example, nitration of pyridines can lead to the synthesis of biologically active compounds such as 3,4-diaminopyridine, which is used in the treatment of Lambert-Eaton myasthenic syndrome .

Data Table: Comparison of Nitropyridine Derivatives

CompoundSubstituentsPotential ApplicationsReferences
2-(Methylamino)-5-nitropyridine-3-carbonitrileMethylamino, Nitro, CyanoMedicinal Chemistry, Agrochemicals
3,4-DiaminopyridineAmino GroupsTreatment of Lambert-Eaton Myasthenic Syndrome
Nitropyridyl IsocyanatesNitro, IsocyanateSynthetic Applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator